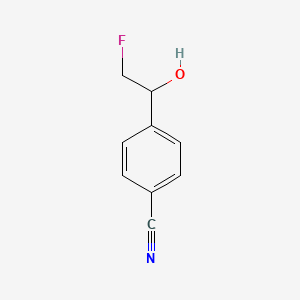

4-(2-Fluoro-1-hydroxyethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzonitriles can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Applications De Recherche Scientifique

Radiation-Induced Hydroxylation

The study of radiation-induced hydroxylation of compounds like benzonitrile reveals insights into chemical reactions under radiation. Eberhardt (1977) found that hydroxylation of benzonitrile, in the absence of oxidizing agents, results in minimal formation of substituted phenols. Metal salts significantly influenced the conversion of OH radicals to phenols, with the isomer distribution depending on the type of metal salt used. This suggests that 4-(2-Fluoro-1-hydroxyethyl)benzonitrile could play a role in studies related to radiation chemistry and the influence of metal ions on aromatic hydroxylation processes (Eberhardt, 1977).

Iodination and Continuous Flow Chemistry

The iodination of fluoro-benzonitrile derivatives under continuous flow conditions has been explored, as shown in the work by Dunn et al. (2018). Their research highlighted the effectiveness of different bases in achieving the desired regioisomer. This study demonstrates the potential of using 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in continuous flow chemistry, particularly in reactions involving iodination (Dunn et al., 2018).

Synthesis of Intermediates for Medicinal Compounds

Tong-bin Zhang (2012) synthesized 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene. This highlights the potential of using 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in the synthesis of intermediates for medicinal compounds, offering an environmentally friendly and practical method (Zhang Tong-bin, 2012).

Fluorescence and Internal Conversion Studies

Research by Druzhinin et al. (2001) on the impact of fluoro-substitution on 4-(1-azetidinyl)benzonitrile in alkane solvents revealed that fluoro-substitution leads to decreased fluorescence quantum yields and shorter decay times. This indicates that derivatives like 4-(2-Fluoro-1-hydroxyethyl)benzonitrile could be significant in studying fluorescence and internal conversion processes in various solvents (Druzhinin et al., 2001).

Liquid Crystal Behavior

A study by K et al. (2022) on the influence of laterally substituted groups on 4-cyanobiphenyl-benzonitrile-based dimers offers insights into the behavior of liquid crystals. The research helps understand how lateral groups and connecting spacers impact the liquid crystal behavior of dimers, which could be relevant for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile in similar applications (K et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-fluoro-1-hydroxyethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDWJWQHEJOOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-1-hydroxyethyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

amine](/img/structure/B2438904.png)